molecular formula C13H27N B13280445 N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine

N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine

Cat. No.: B13280445
M. Wt: 197.36 g/mol
InChI Key: HVDWKMJXXDXFQE-UHFFFAOYSA-N
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Description

N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine is a chemical compound of interest in organic and industrial research. This tertiary amine features a sterically hindered structure, combining a cyclopentyl group with a bulky 2,4,4-trimethylpentan-2-yl substituent on the nitrogen atom. This specific molecular architecture, characterized by its branched alkyl chains, is often investigated for its potential application as an intermediate or a performance-modifying component in specialized chemical syntheses . Compounds with structurally similar 2,4,4-trimethylpentan-2-yl (also known as tert-octyl) moieties have demonstrated utility in the development of advanced material science products, such as synthetic polymers and resin compositions . The robust and non-polar hydrocarbon framework of the molecule suggests potential for use in the formulation of industrial products like lubricants and functional additives, where such amines can influence properties including stability and surface activity . Researchers value this compound for exploring structure-activity relationships and for developing novel synthetic pathways in a laboratory setting. This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine

InChI

InChI=1S/C13H27N/c1-12(2,3)10-13(4,5)14-11-8-6-7-9-11/h11,14H,6-10H2,1-5H3

InChI Key

HVDWKMJXXDXFQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC1CCCC1

Origin of Product

United States

Preparation Methods

The synthesis of N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine typically involves the reaction of cyclopentanone with 2,4,4-trimethylpentan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale batch or continuous processes, with careful monitoring of reaction parameters to optimize yield and minimize impurities.

Chemical Reactions Analysis

N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentanamine Derivatives

(R)-2,2-Dimethyl-N-((R)-1-phenylethyl)cyclopentanamine (23b)
  • Structure : Cyclopentanamine core with 2,2-dimethyl and phenylethyl substituents.
  • Synthesis: Prepared from 2,2-dimethylcyclopentanone and (R)-1-phenylethanamine (60% yield) .
  • Key Differences : The phenylethyl group enhances lipophilicity (predicted LogP > 3) compared to the target compound’s aliphatic substituent. This difference may impact bioavailability or receptor binding in pharmacological contexts.
3-Methyl-N-((S)-1-phenylethyl)cyclopentanamine (29a)
  • Structure : Cyclopentanamine with a 3-methyl group and chiral phenylethyl substituent.
  • Stereochemical effects (S-configuration) could further differentiate its biological activity .

Compounds with the 2,4,4-Trimethylpentan-2-yl Group

N-(2,4,4-Trimethylpentan-2-yl)prop-2-enamide
  • Structure : Enamide derivative with the same substituent.
  • Properties : LogP = 2.56 (calculated), H-bond acceptors = 1, polar surface area = 29.1 Ų .
  • Comparison: The enamide group introduces electron-withdrawing character, reducing basicity relative to the secondary amine in the target compound.
Ethyl N-(2,4,4-Trimethylpentan-2-yl)carbamate
  • Structure : Carbamate derivative.
  • Applications : Used as a discontinued synthetic intermediate. The carbamate group increases stability but decreases nucleophilicity compared to the amine .

Sulfonamide and Sulfondiimine Derivatives

N-((4-Chlorophenyl)(4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)((2,4,4-trimethylpentan-2-yl)imino)-λ⁶-sulfaneylidene)-4-nitrobenzenesulfonamide (4n)
  • Structure : Complex sulfondiimine with multiple aromatic and fluorinated groups.
  • Synthesis : Rh₂(esp)₂-catalyzed reaction, purified via column chromatography. HRMS: [M+H]⁺ = 772.1997 (calc. 772.2000) .
  • Comparison : The sulfonamide and trifluoromethyl groups enhance acidity and metabolic stability, contrasting with the neutral amine in the target compound .
Methyl N-(2-Benzyloxazol-5-yl)-N-(2,4,4-trimethylpentan-2-yl)sulfamoylcarbamate (2g)
  • Structure : Sulfamoylcarbamate derivative.
  • Properties : LogD = 2.56 (pH 7.4), polar surface area = 116.5 Ų.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight LogP Polar Surface Area (Ų) Key Functional Groups Reference
N-(2,4,4-Trimethylpentan-2-yl)cyclopentanamine ~225.4* ~2.8* ~20* Secondary amine Estimated
(R)-2,2-Dimethyl-N-((R)-1-phenylethyl)cyclopentanamine 231.4 3.1 12 Phenylethyl, dimethyl
N-(2,4,4-Trimethylpentan-2-yl)prop-2-enamide 183.3 2.56 29.1 Enamide
Ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate 229.3 2.9 42.3 Carbamate

*Estimated based on analogous structures.

Spectral Data Trends

  • HRMS : Close matches between calculated and observed values (e.g., Δ < 0.0003 amu in compound 1g ) validate structural assignments.
  • NMR : Upfield shifts in ¹H NMR for methyl groups in the 2,4,4-trimethylpentan-2-yl moiety (~1.0–1.5 ppm) confirm steric environments .

Biological Activity

N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentanamine structure combined with a branched alkyl group. This structural configuration may influence its interaction with biological systems.

1. Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects. The following table summarizes some of the observed activities:

Activity Description Reference
Antimicrobial Exhibits activity against certain bacterial strains.
Cytotoxicity Potential to induce cell death in cancer cell lines.
Neuroprotective Protective effects in neurodegenerative models.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes within the body. For example, studies suggest that similar compounds can modulate neurotransmitter systems and influence inflammatory pathways.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies using various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The compound was tested against breast and lung cancer cells, exhibiting IC50 values in the micromolar range.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the cyclopentanamine structure have been shown to improve both potency and selectivity for target receptors.

Q & A

Q. What are the common synthetic routes for N-(2,4,4-trimethylpentan-2-yl)cyclopentanamine?

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, cyclopentanamine derivatives are often prepared by reacting aldehydes (e.g., 5-methylthiophene-2-carbaldehyde) with amines under reflux in polar solvents like ethanol or methanol. Reaction optimization may involve adjusting temperature, solvent polarity, or catalyst choice to enhance yield and purity .

Q. What spectroscopic techniques are used to characterize this compound and its analogs?

Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry (MS) . For instance, analogs with similar substituents (e.g., 2,4,4-trimethylpentan-2-yl groups) exhibit distinct chemical shifts in NMR, such as methyl group resonances at δ 1.2–1.5 ppm and cyclopentane protons at δ 1.6–2.1 ppm . High-resolution MS can verify molecular mass and fragmentation patterns, critical for distinguishing regioisomers .

Q. What biological activities are reported for structurally related cyclopentanamine derivatives?

Analogs like N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine show antimicrobial and anticancer potential, with cytotoxic effects observed in cancer cell lines (e.g., IC₅₀ values < 10 µM). Activity varies with substituents; bulky groups (e.g., 2,4,4-trimethylpentan-2-yl) may enhance receptor binding due to steric effects .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking and dynamics simulations using software like AutoDock or Schrödinger Suite can model interactions with enzymes (e.g., cytochrome P450) or receptors. For example, analogs with branched alkyl chains exhibit higher binding affinity to hydrophobic pockets in targets like Toll-like receptors, as shown in SAR studies .

Q. How to resolve contradictions in biological activity data across similar compounds?

Discrepancies may arise from assay conditions (e.g., cell line variability) or structural nuances. Comparative studies using standardized assays (e.g., MTT for cytotoxicity) and structural analysis (e.g., X-ray crystallography) can isolate key determinants. For example, electron-withdrawing substituents on aromatic rings may reduce potency compared to electron-donating groups .

Q. What strategies optimize synthetic yield and purity for large-scale research applications?

Yield optimization involves solvent selection (e.g., THF for better amine solubility), catalytic additives (e.g., NaBH₄ for reductive amination), and purification via column chromatography or recrystallization. For instance, refluxing in ethanol with a 10% excess of cyclopentanamine improved yields by 15–20% in related syntheses .

Q. How can radiolabeling techniques facilitate pharmacokinetic studies of this compound?

Radiolabeling with isotopes like carbon-11 (¹¹C) enables tracking in vivo distribution. A method for analogs involves introducing ¹¹C at methoxy or methyl groups via Pd-mediated cross-coupling, achieving radiochemical purity >99% and specific activity ~78 GBq/µmol. Biodistribution studies in rodents can assess blood-brain barrier penetration .

Q. What role do solvent effects play in modulating reaction pathways during synthesis?

Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in substitution reactions, while protic solvents (e.g., methanol) stabilize intermediates in reductive amination. For example, switching from ethanol to DMF reduced byproduct formation by 30% in a related cyclopentanamine synthesis .

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